molecular formula C11H13Cl2NO3 B8396766 Tert-butyl (3,4-dichloro-5-hydroxyphenyl)carbamate

Tert-butyl (3,4-dichloro-5-hydroxyphenyl)carbamate

Cat. No.: B8396766
M. Wt: 278.13 g/mol
InChI Key: LXHMFLKHZYCLHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (3,4-dichloro-5-hydroxyphenyl)carbamate is an organic compound with the molecular formula C₁₂H₁₂Cl₂N₂O₃

Preparation Methods

The synthesis of Tert-butyl (3,4-dichloro-5-hydroxyphenyl)carbamate involves several steps. One common method includes the reaction of 3,4-dichloro-5-hydroxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and results in the formation of the desired carbamate compound. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Tert-butyl (3,4-dichloro-5-hydroxyphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Scientific Research Applications

Tert-butyl (3,4-dichloro-5-hydroxyphenyl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of Tert-butyl (3,4-dichloro-5-hydroxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Tert-butyl (3,4-dichloro-5-hydroxyphenyl)carbamate can be compared with other similar compounds such as:

Properties

Molecular Formula

C11H13Cl2NO3

Molecular Weight

278.13 g/mol

IUPAC Name

tert-butyl N-(3,4-dichloro-5-hydroxyphenyl)carbamate

InChI

InChI=1S/C11H13Cl2NO3/c1-11(2,3)17-10(16)14-6-4-7(12)9(13)8(15)5-6/h4-5,15H,1-3H3,(H,14,16)

InChI Key

LXHMFLKHZYCLHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C(=C1)Cl)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In analogy to Example 63A, tert-butyl(3,4,5-trichlorophenyl)carbamate from Example 66A (3.98 g, 13.4 mmol) was reacted with potassium hydroxide (1.77 g, 26.8 mmol). The reaction mixture was heated to 80° C. overnight and subsequently to 90° C. for 3 h. The product was isolated by preparative HPLC to yield 760 mg (20%).
Quantity
3.98 g
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step One

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